2-Amino-5-cyano-3-nitropyridine

Overview

Description

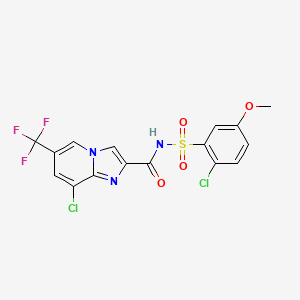

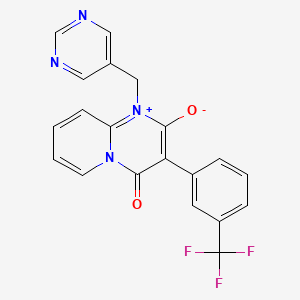

2-Amino-5-cyano-3-nitropyridine is a chemical compound with the molecular formula C6H4N4O2 . It is a derivative of nitropyridine, which is commonly used as an organic intermediate in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-cyano-3-nitropyridine has been studied using techniques such as single-crystal X-ray diffraction (SXRD) and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group, forming 3-aminopyridine . A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-cyano-3-nitropyridine include its molecular weight of 164.12 . Further studies on its properties such as solubility, melting point, boiling point, etc., are not available in the sources.Scientific Research Applications

- 2A5CNP has been synthesized and grown as optically transparent single crystals. These crystals exhibit excellent nonlinear optical (NLO) properties, making them suitable for applications in laser technology, optical communication, and photonic devices .

- Researchers have evaluated the laser damage threshold (LDT) of 2A5CNP using a Nd:YAG laser with a wavelength of 1064 nm. This assessment is crucial for determining its suitability in high-power laser systems .

- 2-Amino-3-methylpyridine , a precursor to 2A5CNP , has been used to synthesize fluorine-containing pyridine aldoximes. These compounds show potential for treating organophosphorus nerve-agent poisoning .

- The as-grown 2A5CNP crystals exhibit more than 70% optical transmittance, with a cut-off edge at 419 nm. This transparency is essential for optical applications .

- The thermal analysis of 2A5CNP reveals good stability, with a melting point of approximately 187 °C. This property is relevant for device fabrication and operation .

- The Hirshfeld surface analysis of 2A5CNP provides insights into its intermolecular interactions and crystal packing. Such studies aid in understanding its behavior and potential applications .

Nonlinear Optical Materials

High-Power Laser Applications

Organophosphorus Nerve-Agent Poisoning Treatment

Optical Transparency and Cut-Off Wavelength

Thermal Stability

Hirshfeld Surface Analysis

Mechanism of Action

Target of Action

It’s known that nitropyridines can be used in suzuki–miyaura (sm) cross-coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .

Mode of Action

Nitropyridines have been known to react with n2o5 in an organic solvent to give the n-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .

Biochemical Pathways

The suzuki–miyaura coupling process, in which nitropyridines like 2-amino-5-cyano-3-nitropyridine could potentially be used, involves the transmetalation of organoboron reagents with palladium (ii) complexes .

Result of Action

The product of its reaction with n2o5 and so2/hso3– is 3-nitropyridine , which could potentially be used in further chemical reactions.

Action Environment

The suzuki–miyaura coupling process, where it could potentially be used, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-amino-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFLMGAQVWJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652041 | |

| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003711-13-4 | |

| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.